molecular formula C8H18Si2 B126346 Bis(trimethylsilyl)acetylene CAS No. 14630-40-1

Bis(trimethylsilyl)acetylene

Cat. No. B126346
CAS RN: 14630-40-1
M. Wt: 170.4 g/mol
InChI Key: ZDWYFWIBTZJGOR-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)acetylene (BTMSA) is an organosilicon compound with the formula Me3SiC≡CSiMe3 (Me = methyl). It is a colorless liquid that is soluble in organic solvents . This compound is used as a surrogate for acetylene .


Synthesis Analysis

BTMSA can be synthesized by the reaction of calcium carbide (CaC2) directly with N-(trimethylsilyl)imidazole (TMSIm) in dichloromethane using CuBr as the catalyst. The reaction could occur efficiently at 100°C .


Molecular Structure Analysis

The molecular structure of BTMSA is characterized by a center of inversion present on the triple bond with a length of 1.208 (3)Å .


Chemical Reactions Analysis

BTMSA participates as a nucleophile in Friedel-Crafts type acylations and alkylations . It undergoes rhodium-catalyzed addition reaction with diarylacetylenes . It also undergoes cycloaddition with 1,5-hexadiynes in the presence of CpCo (CO)2 (Cp=cyclopentadienyl) to form benzocyclobutenes .


Physical And Chemical Properties Analysis

BTMSA has a molar mass of 170.402 g·mol−1 . It is a colorless to white liquid with a density of 0.791 g/cm3 . It has a melting point of 26 °C (79 °F; 299 K) and a boiling point of 134.6 ± 8.0 °C . Its solubility in water is 0.031 g/L .

Scientific Research Applications

1. Synthesis of Oxazoles and Other Organic Compounds

Bis(trimethylsilyl)acetylene is used in the synthesis of various organic compounds. For instance, a method involving bis(trimethylsilyl)acetylene for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles has been developed, highlighting its role in the preparation of functionally diverse oxazoles (Pankova et al., 2015).

2. Electrochemical Performance Enhancement in Lithium-Ion Batteries

Bis(trimethylsilyl)acetylene derivatives, like trimethylsilyl (trimethylsiloxy) acetate, have been demonstrated to improve the electrochemical performance of lithium-rich cathodes in lithium-ion batteries, showing significant impact on battery life and efficiency (Zhuang et al., 2018).

3. Advancements in Organometallic Chemistry

This compound has been a key material in organometallic chemistry, particularly in the synthesis of metallocene complexes. It acts as an efficient source for the generation of reactive complex fragments, useful in various synthetic and catalytic applications (Rosenthal, 2019).

4. Development of Thermally Stable Materials

Bis(trimethylsilyl)acetylene has been utilized in the synthesis of novel materials with enhanced thermal stability. This includes the creation of thermosetting polymers and ceramics exhibiting exceptional thermo-oxidatively stable properties, beneficial for high-temperature applications (Cheng et al., 2016).

5. Contributions to Theoretical Chemistry Studies

The compound has facilitated theoretical studies in chemistry, like investigating the formation mechanisms of silacyclopropenes, thereby contributing significantly to the understanding of reaction pathways in silicon chemistry (Tanaka et al., 2011).

6. Enhancing Cathode Stability in High Voltage Batteries

In the field of energy storage, bis(trimethylsilyl)acetylene derivatives have been used as electrolyte additives to stabilize high-voltage lithium-rich oxide cathodes in batteries. This has resulted in significant improvements in cycling stability and capacity retention (Lan et al., 2019).

Safety And Hazards

BTMSA is flammable and an irritant . It should be kept away from sources of ignition and smoking should be avoided in its vicinity . Contact with skin and eyes should be avoided and inhalation of vapor or mist should be prevented .

Future Directions

The direct synthesis of BTMSA from calcium carbide (CaC2) and silylation reagents using CuBr as the catalyst represents a new direction for BTMSA synthesis . This method avoids the need for water or other protonated solvents, and thus the gas generating and activating steps are avoided under mild conditions .

properties

IUPAC Name

trimethyl(2-trimethylsilylethynyl)silane
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InChI

InChI=1S/C8H18Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZDWYFWIBTZJGOR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#C[Si](C)(C)C
Source PubChem
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Molecular Formula

C8H18Si2
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DSSTOX Substance ID

DTXSID3065798
Record name Bis(trimethylsilyl)acetylene
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Molecular Weight

170.40 g/mol
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Physical Description

Clear colorless liquid; mp = 21-24 deg C; [Sigma-Aldrich MSDS]
Record name Bis(trimethylsilyl)acetylene
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Product Name

Bis(trimethylsilyl)acetylene

CAS RN

14630-40-1
Record name 1,1′-(1,2-Ethynediyl)bis[1,1,1-trimethylsilane]
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Record name Silane, 1,1'-(1,2-ethynediyl)bis(1,1,1-trimethyl-
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Record name Silane, 1,1'-(1,2-ethynediyl)bis[1,1,1-trimethyl-
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Record name Bis(trimethylsilyl)acetylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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